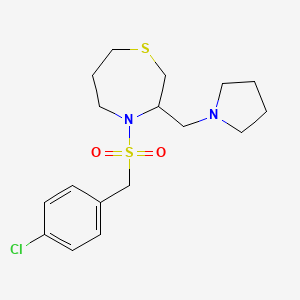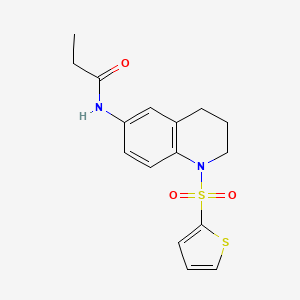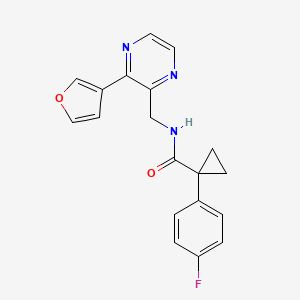![molecular formula C11H8N2S3 B2929583 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 732292-19-2](/img/structure/B2929583.png)
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” is a heterocyclic compound . It belongs to a class of compounds known as thiophenes, which are five-membered rings containing a sulfur atom . This compound and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” is complex, with a thiophene ring attached to a thieno[2,3-d]pyrimidine ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol serves as a precursor in the synthesis of complex heterocyclic compounds. Its unique structure has facilitated the development of novel synthetic methodologies and intermediates for further chemical transformations. For instance, a study demonstrated the utility of related thiophene and thienopyrimidine derivatives in the synthesis of substituted 3-aminothiophene-2-carbonitriles, leading to trisubstituted thieno[3,2-d]pyrimidines through a conjugate addition process (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986). This highlights the compound's role in generating biologically active molecules through innovative synthetic routes.
Biological Activities
Thienopyrimidine derivatives, closely related to 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol, have been explored for their potential biological activities. Research has identified these compounds as candidates for antimicrobial and anti-inflammatory agents. For example, derivatives synthesized from related structures exhibited significant antibacterial and antifungal properties, underscoring their potential as novel antimicrobial agents (N. Patel, Minesh D. Patel, 2017). Another study focused on the synthesis and evaluation of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities, further validating the therapeutic potential of compounds within this class (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018).
Material Science and Optoelectronics
The structural and electronic properties of thienopyrimidine derivatives also make them interesting candidates for material science applications, particularly in the field of nonlinear optics (NLO). A comparative study between density functional theory (DFT) and experimental approaches on thiopyrimidine derivatives revealed their promising applications in NLO and optoelectronic devices. This work suggests that such compounds could be used to develop new materials with considerable NLO character, suitable for high-tech applications (A. Hussain et al., 2020).
Orientations Futures
The future directions for “2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S3/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAWENUDTUMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)




![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)



![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)